Cedrol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in 11 parts of 95% alcohol

Slightly soluble in water

Soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

Biological Activities and Research Applications

Cedrol exhibits a range of biological activities, making it a compound of interest for pharmaceutical and therapeutic research. The table below outlines its key mechanisms and research applications.

| Activity/Application | Reported Mechanism / Context | Relevant Research Models |

|---|---|---|

| Anticancer | Induces cell growth inhibition, ROS generation, and DNA damage; shows synergy with temozolomide [1]. | Glioblastoma (in vitro & in vivo) [1]; Human renal adenocarcinoma and amelanotic melanoma cells [2] [1]. |

| Immunomodulatory | Acts as a neutrophil agonist; induces intracellular Ca²⁺ mobilization and desensitizes cells to subsequent stimuli [3]. | Human neutrophils; HL60 cells transfected with FPR1 and FPR2 [3]. |

| Antimicrobial | Disrupts bacterial and fungal cell membranes or metabolic processes [2]. | Screening against various bacteria and fungi [2]. |

| Fragrance & Pheromone | Binds to insect olfactory receptors, influencing behavior [2]. | Study of insect pest control methods [2]. |

| Synthetic Biology | Precursor for high-density biofuels and complex natural products [4]. | Heterologous production in E. coli [4]; Total synthesis of Illicium sesquiterpenes [2]. |

Key Experimental Protocols and Methodologies

Research on this compound involves specific experimental approaches. Here is a summary of key methodologies from recent studies:

- Fusion Enzyme Construction for Biosynthesis: To enhance the production of epi-cedrol (a this compound-related compound) in E. coli, a fusion enzyme was created. The farnesyl pyrophosphate synthase (SaFPPS) gene was linked to the epi-cedrol synthase (AaECS) gene using a short peptide linker (GSGGS). This construct allows the host organism to more efficiently convert simple substrates (IPP and DMAPP) into the target sesquiterpene [4].

- Evaluation of Immunomodulatory Activity: The innate immunomodulatory activity of this compound was assessed by measuring its effect on calcium flux in human neutrophils. Cells were loaded with a fluorescent calcium indicator and treated with this compound or essential oils containing it. The resulting intracellular Ca²⁺ mobilization was measured using a fluorescence plate reader. Furthermore, to test if this compound desensitizes the cells, they were pretreated with this compound and then stimulated with a known chemoattractant (N-formyl peptide), and the subsequent inhibition of Ca²⁺ response was recorded [3].

- Design of this compound Derivatives as JAK3 Inhibitors: In a study targeting Rheumatoid Arthritis (RA), this compound was used as a lead compound to develop novel small-molecule inhibitors. The synthetic strategy involved:

- Esterification of the this compound hydroxyl group with chloroacetic acid.

- Acylation of 1-boc-piperazine with various acyl chlorides to create side chains.

- Boc deprotection to generate intermediates.

- Coupling the activated this compound ester with the piperazine intermediates to yield 28 final derivatives for activity screening [5].

Research Workflow and Signaling Pathways

The following diagram illustrates a generalized experimental workflow for investigating this compound, integrating methods from biosynthesis to mechanistic studies.

For studies focusing on this compound's interaction with specific cellular pathways, such as in inflammation or cancer, research often centers on key signaling hubs.

References

- 1. | 77-53-2 this compound [chemicalbook.com]

- 2. (+)- this compound | CAS 77-53-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Innate Immunomodulatory Activity of this compound, a Component ... [mdpi.com]

- 4. Enhancing epi‐this compound production in Escherichia coli by ... [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and activity screening of this compound ... [sciencedirect.com]

Cedrol's Mechanisms of Action at a Glance

| Mechanism / Biological Activity | Experimental Model / Context | Key Findings / Proposed Action |

|---|

| Anti-inflammatory & Antioxidant [1] [2] | LPS-induced systemic inflammation & lung injury in rats; Collagen-induced arthritis in rats [1] | • Reduces pro-inflammatory cytokines (TNF-α, IL-1β) [1] • Decreases oxidative stress markers (MDA, NO); increases antioxidant capacity (total thiol, SOD, CAT) [1] [2] | | Sedative (Non-Olfactory) [3] | Behavioral pharmacology in Wistar rats, SHR, ddY mice [3] | • Decreases spontaneous motor activity; prolongs pentobarbital-induced sleep [3] • Mechanism persists after olfactory impairment, suggesting direct neurochemical action [3] | | Anti-cancer (Lung Cancer Metastasis) [4] | In vitro (THP-1 macrophages, lung cancer cells) & in vivo (C57BL/6 mice) [4] | • Inhibits tumor-associated macrophage (TAM) polarization to M2-like phenotype [4] • Suppresses MYC-driven aerobic glycolysis via PI3K-Akt pathway [4] | | Neuroprotective [2] | Transient global cerebral Ischemia/Reperfusion (I/R) injury in rats [2] | • Improves memory function post-injury [2] • Reduces hippocampal oxidative stress & increases Brain-Derived Neurotrophic Factor (BDNF) levels [2] | | Antimicrobial [5] [6] | Laboratory studies (specific organisms not detailed in search results) | • Reported to disrupt cell membranes or metabolic processes of microorganisms [5] |

Detailed Experimental Insights

For research replication and validation, the experimental details from key studies are crucial.

In Vivo Model of Systemic Inflammation & Lung Injury [1]

- Induction: Systemic inflammation and acute lung injury induced in male Wistar rats by repeated intraperitoneal (i.p.) injections of LPS (1 mg/kg) for 7 days.

- Treatment: Cedrol was administered i.p. at 7.5, 15, and 30 mg/kg/day for one week following LPS injections.

- Key Assessments: Peripheral blood total and differential white blood cell (WBC) counts; serum levels of TNF-α, IL-1β, malondialdehyde (MDA), total thiol, catalase (CAT), and superoxide dismutase (SOD); lung histopathology.

In Vivo & In Vitro Model of Lung Cancer Metastasis [4]

- In Vitro Polarization: THP-1 human monocytes were differentiated into macrophages and polarized into M2-like Tumor-Associated Macrophages (TAMs).

- This compound Treatment: this compound was applied to TAMs. Glucose consumption and lactate production were measured to assess glycolysis.

- Key Experiments: MYC overexpression; use of glycolytic inhibitor 2-DG; analysis of the PI3K-Akt pathway; transwell assays to measure cancer cell migration and invasion promoted by TAMs.

- In Vivo Model: Tumor metastasis in C57BL/6 mice; this compound treatment reduced lung metastasis and M2-like TAM presence.

In Vivo Model of Cerebral Ischemia/Reperfusion Injury [2]

- Induction: Transient global cerebral ischemia induced in male Wistar rats by bilateral carotid artery occlusion for 20 minutes.

- Treatment: this compound administered i.p. at 7.5, 15, and 30 mg/kg/day for one week post-surgery.

- Key Assessments: Memory and learning via passive avoidance test; hippocampal levels of MDA, total thiol, nitric oxide (NO), SOD activity, and BDNF.

Visualizing Key Pathways

The anti-cancer mechanism of this compound involving the modulation of tumor-associated macrophages can be visualized as a signaling pathway. The following diagram illustrates how this compound impedes M2-like polarization and subsequent lung cancer metastasis by targeting MYC-driven aerobic glycolysis.

Diagram of this compound's Anti-Cancer Mechanism. This flowchart illustrates how this compound targets the PI3K-Akt-MYC signaling axis to suppress glycolysis-driven polarization of tumor-associated macrophages, thereby impeding lung cancer metastasis [4].

The interplay between oxidative stress, inflammation, and this compound's protective effects in models like lung injury and cerebral ischemia is another critical pathway.

This compound's Protective Mechanism. This diagram shows how this compound counteracts injury-induced damage by simultaneously reducing oxidative stress and inflammation, two interconnected pathological processes [1] [2].

Conclusion

Current research indicates that this compound is a multifaceted natural compound with therapeutic potential. Its mechanisms are complex and context-dependent, primarily exerting effects through anti-inflammatory, antioxidant, sedative, and metabolic modulation pathways. Promising areas for future research and drug development include its application in oncology (as an immunometabolic adjuvant), neurology (for neuroprotection), and immunology (for managing inflammatory conditions).

References

- 1. This compound ameliorates lipopolysaccharide-induced systemic ... [sciencedirect.com]

- 2. Protective effects of this compound against transient global cerebral ... [bmccomplementmedtherapies.biomedcentral.com]

- 3. The sedative effects and mechanism of of inhalation... action this compound [pubmed.ncbi.nlm.nih.gov]

- 4. This compound impedes lung cancer metastasis by reducing tumor- ... [pubmed.ncbi.nlm.nih.gov]

- 5. (+)- this compound | CAS 77-53-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. - Wikipedia this compound [en.wikipedia.org]

Comprehensive Technical Review: Anti-Inflammatory Properties of Cedrol - Mechanisms, Applications, and Research Methodologies

Introduction to Cedrol and Its Molecular Properties

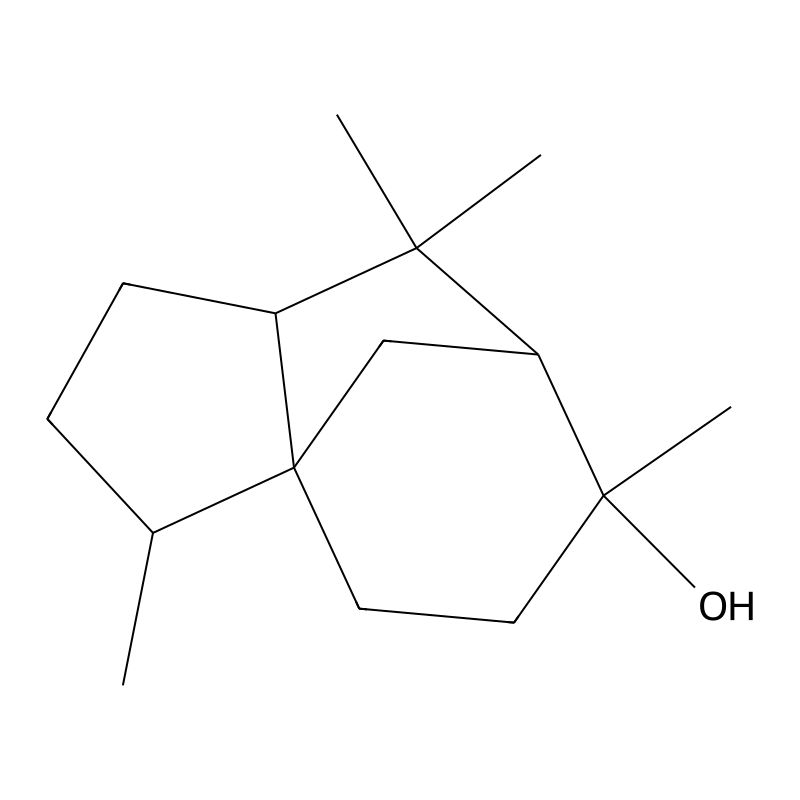

This compound is a natural sesquiterpene alcohol that constitutes one of the main bioactive components found in various coniferous trees, particularly cedar species (Cedrus atlantica), and has also been identified in ginger. This crystalline compound (molecular weight: 222.37 g/mol) belongs to the terpenoid class, specifically as a C15 compound composed of three isoprene units [1]. Sesquiterpenes represent one of the most diverse classes of natural products with wide-ranging biological activities, making them attractive candidates for therapeutic development. The chemical structure of this compound features a characteristic sesquiterpene backbone with alcohol functionality that contributes to its physicochemical properties and biological activity.

The interest in this compound within pharmaceutical research has grown substantially due to its favorable pharmacological profile and natural origin. Traditional medicine systems have utilized cedarwood extracts for various purposes, but only recently have the specific bioactive components and their mechanisms of action been elucidated. This compound's multifaceted biological activities extend beyond anti-inflammatory effects to include antioxidant, analgesic, antimicrobial, and anticancer properties, positioning it as a promising multi-target therapeutic agent [1]. This technical review comprehensively examines the anti-inflammatory mechanisms, experimental evidence, and methodological approaches for studying this compound, providing researchers with essential information for further investigation and development.

Mechanisms of Anti-Inflammatory Action

Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through multi-pathway modulation of critical inflammatory signaling cascades. Research demonstrates that this compound specifically targets several key signaling nodes in the inflammatory response:

NF-κB Pathway Inhibition: this compound effectively suppresses the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. In LPS-activated fibroblast-like synoviocytes, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby retaining NF-κB in its inactive cytoplasmic complex. This inhibition leads to reduced transcription of pro-inflammatory genes, including those encoding cytokines (TNF-α, IL-1β, IL-6) and inflammatory enzymes (COX-2) [2]. The suppression of NF-κB signaling represents one of the primary mechanisms through which this compound attenuates the production of inflammatory mediators.

MAPK/ERK Pathway Regulation: this compound demonstrates significant inhibitory effects on the MAPK signaling cascade, particularly the phosphorylation of ERK1/2. In VEGF-stimulated human umbilical vein endothelial cells (HUVECs), this compound treatment dose-dependently reduced ERK1/2 activation, resulting in diminished production of adhesion molecules (VCAM-1, ICAM-1) and metalloproteinases (MMP-9) [1]. This pathway modulation contributes to this compound's anti-angiogenic effects and its ability to inhibit inflammatory cell migration.

PI3K/AKT Signaling Interference: The PI3K/AKT pathway, which plays a crucial role in cell survival and inflammatory responses, is also targeted by this compound. Through inhibition of AKT phosphorylation, this compound disrupts downstream signaling events that would normally promote inflammatory gene expression and cell survival. This effect has been demonstrated in both macrophage cultures and endothelial cells, where this compound treatment reduced AKT activation in a concentration-dependent manner [3].

The following diagram illustrates this compound's multi-target effects on inflammatory signaling pathways:

This compound multi-target inhibition of pro-inflammatory signaling pathways.

Antioxidant Mechanisms and Oxidative Stress Modulation

Beyond its direct effects on inflammatory signaling pathways, this compound demonstrates significant antioxidant activity that contributes to its overall anti-inflammatory efficacy. The compound modulates oxidative stress parameters through several interconnected mechanisms:

Direct Free Radical Scavenging: this compound possesses intrinsic antioxidant capacity that enables it to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct free radical scavenging activity has been demonstrated in multiple experimental systems, including chemical antioxidant assays and cellular models [4].

Enhancement of Endogenous Antioxidant Defenses: this compound treatment upregulates the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). In a rat model of Parkinson's disease, this compound administration (10-20 mg/kg) significantly restored striatal SOD activity and total thiol levels that had been diminished by 6-hydroxydopamine-induced oxidative stress [5]. Similarly, in LPS-challenged rats, this compound treatment (7.5-30 mg/kg) dose-dependently enhanced cardiac tissue activities of SOD and CAT while reducing malondialdehyde (MDA) levels, indicating reduced lipid peroxidation [6].

Nitric Oxide Regulation: this compound modulates nitric oxide production, which plays dual roles in inflammation and oxidative stress. In global cerebral ischemia/reperfusion injury models, this compound treatment (7.5-30 mg/kg) significantly reduced elevated hippocampal NO levels, contributing to reduced nitrosative stress and neuronal protection [4].

The combination of these antioxidant mechanisms positions this compound as a comprehensive redox modulator that addresses multiple aspects of oxidative stress associated with inflammatory conditions. The interdependence between oxidative stress and inflammation creates a self-amplifying cycle in many pathological states, and this compound's ability to intervene at multiple points in this cycle enhances its therapeutic potential.

Quantitative Efficacy Data Across Disease Models

In Vivo Efficacy in Inflammation-Related Disease Models

The anti-inflammatory efficacy of this compound has been quantitatively demonstrated across numerous preclinical disease models, revealing consistent therapeutic effects against various inflammatory conditions. The table below summarizes key efficacy data from recent in vivo studies:

Table 1: Quantitative Efficacy Data of this compound in Preclinical Inflammation Models

| Disease Model | Species | Dose & Duration | Key Efficacy Parameters | Results | Citation |

|---|

| Parkinson's Disease | Male Wistar rats | 10-20 mg/kg/day orally for 6 weeks | - Apomorphine-induced rotations

- Striatal MDA levels

- Striatal SOD activity | - 47-52% reduction in rotations

- 38-45% decrease in MDA

- 65-72% increase in SOD | [5] | | LPS-Induced Systemic Inflammation | Male Wistar rats | 7.5-30 mg/kg/i.p. for 2 weeks | - Cardiac IL-6 levels

- Cardiac MDA levels

- Cardiac SOD activity | - 40-65% reduction in IL-6

- 35-60% decrease in MDA

- 55-80% increase in SOD | [6] | | Adjuvant-Induced Arthritis | Wistar rats | 10-20 mg/kg/day orally for 21 days | - Paw edema

- Arthritis score

- Serum TNF-α | - 40-55% reduction in edema

- 50-65% improvement in score

- 45-60% decrease in TNF-α | [7] | | Cerebral Ischemia/Reperfusion | Male Wistar rats | 7.5-30 mg/kg/i.p. for 7 days | - Hippocampal MDA

- Passive avoidance latency

- Hippocampal BDNF | - 30-50% reduction in MDA

- 60-85% improvement in latency

- 40-75% increase in BDNF | [4] | | Collagen-Induced Arthritis | Mice | 10-20 mg/kg for 21 days | - Paw swelling

- Histopathological score

- Joint TNF-α & IL-1β | - 48-67% reduction in swelling

- 55-70% improvement

- 50-65% cytokine reduction | [2] |

The consistency of this compound's anti-inflammatory effects across these diverse disease models underscores its broad therapeutic potential. The compound demonstrates significant efficacy in both acute inflammation models (LPS-induced, I/R injury) and chronic inflammatory conditions (arthritis, Parkinson's), suggesting its mechanisms of action address fundamental inflammatory processes common to various pathologies.

In Vitro Anti-inflammatory and Immunomodulatory Effects

This compound's effects on cellular inflammatory responses have been extensively characterized in various in vitro systems, providing mechanistic insights into its immunomodulatory activities. The table below summarizes key findings from cellular studies:

Table 2: In Vitro Anti-inflammatory Effects of this compound in Cellular Models

| Cell Type | Stimulus | This compound Concentration | Assessed Parameters | Key Findings | Citation |

|---|

| HUVECs | VEGF (20 ng/mL) | 28-112 µM | - Cell proliferation

- Cell migration

- Tube formation

- VEGFR2 phosphorylation | - 40-75% inhibition of proliferation

- 50-80% reduced migration

- 60-85% less tube formation

- 55-90% p-VEGFR2 reduction | [1] | | Fibroblast-like Synoviocytes | LPS (1 µg/mL) | 10⁻¹⁰-10⁻⁵ M | - Cell proliferation

- COX-1/2 expression

- PGE2 production

- ERK/NF-κB phosphorylation | - 25-60% proliferation inhibition

- 40-75% COX reduction

- 45-80% PGE2 decrease

- 50-85% p-ERK/p-p65 reduction | [2] | | Macrophages | LPS (100 ng/mL) | 10-100 µM | - TNF-α secretion

- IL-6 production

- iNOS expression

- AKT phosphorylation | - 35-70% TNF-α reduction

- 40-75% IL-6 decrease

- 45-80% iNOS downregulation

- 50-85% p-AKT inhibition | [3] |

The in vitro data demonstrate this compound's direct effects on inflammatory mediator production, cellular signaling activation, and functional immune responses. Of particular note is this compound's consistent efficacy across multiple cell types involved in inflammatory processes, including endothelial cells, synovial fibroblasts, and macrophages. The concentration-dependent effects observed across studies provide evidence for specific molecular targeting rather than general cytotoxicity, with significant effects typically observed in the 10-100 µM range.

Experimental Protocols for Anti-inflammatory Assessment

In Vitro Methodologies for Anti-inflammatory Screening

Standardized protocols for evaluating this compound's anti-inflammatory effects in cellular systems provide researchers with validated methods for compound screening and mechanistic studies:

Cell Viability Assessment (MTT Assay): The cytotoxicity profile of this compound should be established prior to anti-inflammatory testing. Cells (e.g., HUVECs, macrophages, synoviocytes) are seeded in 96-well plates (5×10³ cells/well) and treated with this compound across a concentration range (typically 1-200 µM) for 24-48 hours. Following treatment, MTT solution (400 µg/mL) is added and incubated for 4-6 hours at 37°C. The formed formazan crystals are dissolved in DMSO, and absorbance is measured at 550 nm using a microplate reader. Cell viability is expressed as percentage of vehicle-treated controls [1].

Protein Expression Analysis (Western Blotting): For evaluation of signaling pathway modulation, cells are treated with this compound in the presence or absence of inflammatory stimuli (LPS, VEGF). After treatment, cells are lysed and proteins separated by SDS-PAGE, then transferred to membranes. Membranes are blocked and incubated with primary antibodies against target proteins (p-VEGFR2, p-ERK, p-AKT, p-p65, COX-2, iNOS) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using enhanced chemiluminescence and quantified by densitometry, with β-actin serving as loading control [1] [2].

Enzyme-Linked Immunosorbent Assay (ELISA): The production of inflammatory cytokines (TNF-α, IL-1β, IL-6) and other mediators (PGE2) is quantified in cell culture supernatants using commercial ELISA kits according to manufacturers' protocols. Briefly, samples and standards are added to antibody-coated plates, followed by incubation with detection antibodies and substrate solution. Absorbance is measured, and cytokine concentrations are determined from standard curves [7] [2].

Tube Formation Assay (Angiogenesis Assessment): The anti-angiogenic activity of this compound is evaluated using Matrigel-based tube formation assays. HUVECs are seeded on Matrigel-coated plates in the presence of VEGF (20 ng/mL) with or without this compound treatment. After 6-8 hours of incubation, capillary-like tube structures are visualized under microscopy, and parameters including tube length, branch points, and mesh numbers are quantified using image analysis software [1].

In Vivo Models for Efficacy Evaluation

Well-established animal models provide predictive systems for evaluating this compound's anti-inflammatory efficacy in pathophysiologically relevant contexts:

LPS-Induced Systemic Inflammation Model: To evaluate effects on acute inflammation, male Wistar rats (200-250 g) receive this compound (7.5-30 mg/kg) or vehicle via intraperitoneal injection for two weeks, with LPS (1 mg/kg, i.p.) administered during the final days. Animals are euthanized 24 hours post-LPS challenge, and tissues (heart, liver, lung) are collected for assessment of inflammatory markers (IL-6 by ELISA), oxidative stress parameters (MDA, SOD, CAT), and histopathological evaluation [6].

Complete Freund's Adjuvant-Induced Arthritis Model: For chronic inflammatory disease assessment, arthritis is induced in Wistar rats by subcutaneous injection of CFA (0.1 mL) into the right hind footpad. This compound (10-20 mg/kg) or reference drug (indomethacin, 5 mg/kg) is administered orally daily for 21 days starting from arthritis induction. Assessment parameters include paw volume (plethysmometry), arthritis score (0-4 scale), thermal hyperalgesia (hot plate test), mechanical allodynia (von Frey filaments), and serum biomarkers (TNF-α, IL-1β, MDA, thiol, SOD, GPx) [7].

Global Cerebral Ischemia/Reperfusion Model: To evaluate neuroinflammatory effects, transient global cerebral I/R injury is induced in male Wistar rats by bilateral carotid artery occlusion for 20 minutes under anesthesia (xylazine 10 mg/kg + ketamine 100 mg/kg, i.p.). This compound (7.5-30 mg/kg, i.p.) is administered immediately after reperfusion and continued once daily for 7 days. Memory function is assessed using passive avoidance tests, followed by hippocampal collection for biochemical analysis (MDA, total thiol, NO, SOD, BDNF) [4].

The following diagram illustrates the workflow for comprehensive anti-inflammatory evaluation of this compound:

Comprehensive workflow for anti-inflammatory evaluation of this compound.

Therapeutic Potential and Future Research Directions

Therapeutic Applications and Translational Potential

The accumulated evidence positions this compound as a promising multi-target therapeutic agent with potential applications across several inflammatory conditions:

Neuroinflammatory Disorders: this compound demonstrates significant efficacy in models of Parkinson's disease and cerebral ischemia/reperfusion injury, suggesting potential applications for neurodegenerative conditions and stroke. The compound's ability to cross the blood-brain barrier and exert both anti-inflammatory and antioxidant effects in neural tissues makes it particularly attractive for neurological applications [5] [4]. The observed increases in brain-derived neurotrophic factor (BDNF) following this compound treatment in global I/R injury models further support its neuroprotective potential [4].

Rheumatoid Arthritis and Joint Disorders: The consistent efficacy of this compound in multiple arthritis models (CFA-induced, collagen-induced) demonstrates its potential for inflammatory joint diseases. This compound's ability to suppress both inflammatory mediators (TNF-α, IL-1β, PGE2) and joint-destructive enzymes (MMPs) addresses key pathological processes in rheumatoid arthritis [7] [2]. The compound's effects on synovial fibroblast proliferation and activation further support its potential as a disease-modifying agent.

Cardiovascular Inflammation: this compound's protective effects in LPS-induced cardiac injury and its anti-angiogenic properties suggest potential applications in cardiovascular diseases where inflammation plays a key role. The compound's ability to reduce cardiac fibrosis, inflammation, and oxidative stress positions it as a candidate for preventing inflammatory cardiovascular complications [6] [1].

Oncological Applications: The anti-angiogenic activity of this compound, demonstrated through inhibition of VEGFR2 signaling and subsequent suppression of endothelial cell proliferation, migration, and tube formation, suggests potential applications in cancer therapy [1]. The compound's multi-target effects on inflammatory pathways that support tumor progression further enhance its potential as an adjunctive cancer therapeutic.

Research Gaps and Development Challenges

Despite the promising preclinical data, several research gaps must be addressed to advance this compound toward clinical application:

Pharmacokinetic Profiling: Comprehensive ADME studies are needed to fully characterize this compound's absorption, distribution, metabolism, and excretion profiles. Current literature provides limited information on the compound's bioavailability, tissue distribution, and metabolic fate, which are critical determinants of therapeutic utility.

Formulation Development: The development of optimized drug delivery systems represents a key challenge for this compound's clinical translation. The compound's physicochemical properties may limit its aqueous solubility and bioavailability, necessitating advanced formulation strategies such as nanoparticle encapsulation, lipid-based systems, or prodrug approaches.

Safety and Toxicology: While existing studies generally report good tolerability of this compound at effective doses, comprehensive toxicological evaluation following regulatory guidelines is required. Repeat-dose toxicity studies, genotoxicity assessment, and specialized safety pharmacology investigations are essential prerequisites for clinical development.

Clinical Trial Design: Appropriate patient populations and clinical endpoints must be identified for initial proof-of-concept studies. Conditions with strong inflammatory components and limited current treatment options may represent attractive initial targets for this compound development.

Conclusion

References

- 1. Downregulation of VEGFR2 signaling by this compound abrogates... [spandidos-publications.com]

- 2. attenuates collagen-induced arthritis in mice and modulates the... This compound [pubs.rsc.org]

- 3. Anti-Inflammatory Activity of Extracts and Pure Compounds ... [mdpi.com]

- 4. Protective effects of this compound transient global cerebral... against [bmccomplementmedtherapies.biomedcentral.com]

- 5. Neuroprotective effect of this compound in a male rat model of ... [pmc.ncbi.nlm.nih.gov]

- 6. Cardioprotective effect of this compound in an inflammation systemic model... [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Antiarthritic and Antinociceptive Effects ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Review: Antioxidant Mechanisms and Therapeutic Potential of Cedrol

Introduction and Executive Summary

Cedrol, a naturally occurring sesquiterpene alcohol, has emerged as a compound of significant pharmacological interest due to its potent antioxidant and anti-inflammatory properties. This whitepaper provides a comprehensive technical analysis of this compound's antioxidant mechanisms, summarizing quantitative findings from recent preclinical studies and detailing standardized experimental methodologies for its evaluation. This compound is primarily isolated from various coniferous species including Cedrus atlantica, Juniperus chinensis, and Cupressus sempervirens varieties, and has demonstrated therapeutic potential across diverse disease models through its ability to modulate oxidative stress pathways and enhance endogenous antioxidant defenses [1] [2] [3].

Research conducted over the past several years has consistently demonstrated that this compound exerts its antioxidant effects through a multimodal mechanism involving direct free radical scavenging, enhancement of endogenous antioxidant enzyme systems, and suppression of inflammatory mediators that drive oxidative processes. The compound has shown particular efficacy in models of neurodegeneration, inflammatory arthritis, cerebral ischemia, and inflammatory lung injury [1] [4] [5]. The following sections provide detailed quantitative analyses of these effects, standardized experimental protocols for evaluating this compound's antioxidant activity, and visual representations of its primary mechanisms of action.

Quantitative Analysis of this compound's Antioxidant Effects

The antioxidant efficacy of this compound has been quantitatively demonstrated across multiple experimental models through measurement of established oxidative stress biomarkers. The table below summarizes key quantitative findings from recent studies:

Table 1: Quantitative Effects of this compound on Oxidative Stress Markers Across Disease Models

| Disease Model | Dose (mg/kg) | Reduction in MDA | Increase in SOD | Effect on Thiol | Other Key Markers | Citation |

|---|---|---|---|---|---|---|

| CFA-Induced Arthritis | 10, 20 (p.o., 21 days) | Significant decrease in serum MDA | Significant increase in serum SOD | Significant increase in thiol | ↓ TNF-α, ↓ IL-1β | [1] |

| LPS-Induced Neuroinflammation | 7.5, 15, 30 (p.o., 14 days) | Significant decrease in cerebral MDA | Significant increase in cerebral SOD | Significant increase in total thiol | ↓ TNF-α, ↓ IL-1β, ↓ AChE | [4] |

| Global Cerebral I/R Injury | 7.5, 15, 30 (i.p., 7 days) | Significant decrease in hippocampal MDA | Significant increase in hippocampal SOD | Significant increase in total thiol | ↓ NO, ↑ BDNF | [5] |

| LPS-Induced Lung Injury | 7.5, 15, 30 (p.o., 14 days) | Significant decrease in serum & lung MDA | Significant increase in serum & lung SOD | Significant increase in total thiol | ↓ TNF-α, ↓ IL-1β, ↑ CAT | [6] |

| Essential Oil Analysis | Varies by variety | n/a | n/a | n/a | IC50 DPPH: 45.49 µg/mL (var. pyramidalis) | [2] |

The consistent pattern observed across these studies demonstrates that this compound effectively reduces lipid peroxidation (as measured by MDA levels) while enhancing endogenous antioxidant capacity (SOD, thiol, catalase) in a dose-dependent manner. The effects were observed across different routes of administration (oral, intraperitoneal) and treatment durations, suggesting robust antioxidant activity.

Table 2: Effects of this compound on Inflammatory Cytokines Across Experimental Models

| Model | TNF-α Reduction | IL-1β Reduction | Other Inflammatory Mediators | Dose Response | Citation |

|---|---|---|---|---|---|

| CFA-Induced Arthritis | Significant decrease in serum | Significant decrease in serum | Not reported | Dose-dependent (10-20 mg/kg) | [1] |

| LPS-Induced Neuroinflammation | Significant decrease in hippocampus | Significant decrease in hippocampus | ↓ AChE activity | Dose-dependent (7.5-30 mg/kg) | [4] |

| LPS-Induced Lung Injury | Significant decrease in serum & BALF | Significant decrease in serum & BALF | ↓ WBC counts, ↓ neutrophil infiltration | Dose-dependent (7.5-30 mg/kg) | [6] |

Molecular Mechanisms of Action

This compound exerts its antioxidant and anti-inflammatory effects through multiple interconnected pathways that have been elucidated through various experimental models. The primary mechanisms include:

Direct Free Radical Scavenging

This compound demonstrates significant direct antioxidant activity through free radical scavenging capabilities. In essential oil extracts from Cupressus sempervirens var. pyramidalis, which is particularly rich in this compound, potent DPPH radical scavenging activity was observed with an IC50 value of 45.49 µg/mL [2]. This direct radical neutralization capacity represents the first line of defense against oxidative stress.

Enhancement of Endogenous Antioxidant Systems

This compound significantly upregulates endogenous antioxidant defenses by increasing the activity of key antioxidant enzymes including superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) across various tissues [1] [5] [6]. Additionally, this compound administration consistently preserves total thiol content, which represents crucial sulfhydryl groups that serve as hydrogen donors in neutralizing reactive oxygen species.

Suppression of Pro-inflammatory Signaling

The compound demonstrates potent anti-inflammatory activity through suppression of pro-inflammatory cytokines including TNF-α and IL-1β [1] [4] [6]. This cytokine modulation is particularly significant given the established crosstalk between inflammation and oxidative stress, where inflammatory cytokines can stimulate reactive oxygen species production and vice versa.

Inhibition of NF-κB Pathway

This compound appears to interfere with the NF-κB signaling pathway, a master regulator of inflammation and oxidative stress responses. In LPS-induced neuroinflammation models, this compound suppressed TLR4/NF-κB signaling, resulting in reduced expression of downstream inflammatory mediators [4]. Similar mechanisms are likely operative in other models, though further research is needed to fully elucidate these pathways.

The following diagram illustrates the integrated antioxidant and anti-inflammatory mechanisms of this compound:

Integrated Antioxidant and Anti-inflammatory Mechanisms of this compound

Detailed Experimental Protocols

In Vivo Model of CFA-Induced Arthritis

Objective: Evaluate the anti-arthritic and antioxidant effects of this compound in Complete Freund's Adjuvant (CFA)-induced arthritis in rats [1].

Animals: Adult male Wistar rats (180-220 g) were housed under standard laboratory conditions (22-25°C, 12h light/dark cycle) with free access to food and water.

Arthritis Induction: Arthritis was induced on day 0 by subcutaneous injection of 0.1 ml CFA into the right hind footpad.

Experimental Groups:

- Group I: Control (normal saline instead of CFA)

- Group II: CFA-only

- Group III: Positive control (indomethacin 5 mg/kg, p.o.)

- Group IV: this compound (10 mg/kg, p.o.)

- Group V: this compound (20 mg/kg, p.o.)

Treatment Duration: All treatments were administered daily for 21 days starting from day 1 post-CFA injection.

Assessment Parameters:

- Arthritis Score: Evaluated on days 0, 7, 14, and 21 using a standardized scale (0 = no change to 4 = ankylosis)

- Paw Volume: Measured using calipers on days 0, 7, 14, and 21

- Pain Responses: Assessed through mechanical allodynia (von Frey filaments) and thermal hyperalgesia (hot plate test)

- Biochemical Analysis: On day 21, serum levels of TNF-α, IL-1β, MDA, thiol, SOD, and GPx were measured

Key Findings: this compound (20 mg/kg) significantly reduced arthritis scores, paw volume, and pain responses while normalizing oxidative stress markers and pro-inflammatory cytokines in serum.

In Vitro Antioxidant Activity Assessment

Objective: Evaluate the direct antioxidant potential of this compound-containing essential oils [2].

Essential Oil Extraction: Leaf essential oils were extracted from three Tunisian varieties of Cupressus sempervirens (var. horizontalis, numidica, and pyramidalis) using hydrodistillation.

Chemical Characterization: GC-MS analysis identified 47 compounds, predominantly monoterpenes, with α-pinene and 3-carene as major constituents. Var. pyramidalis was particularly rich in this compound.

Antioxidant Assays:

- DPPH Radical Scavenging: Samples were mixed with DPPH solution (0.004% w/v in methanol), incubated for 30 min in darkness, and absorbance measured at 517 nm.

- ABTS Radical Scavenging: ABTS radical cation was generated by reacting ABTS solution with potassium persulfate. After incubation with samples, absorbance was measured at 734 nm.

- Calculation: IC50 values were calculated from the concentration-inhibition curves.

Key Findings: Var. pyramidalis, with high this compound content, demonstrated the strongest antioxidant activity (IC50: 45.49 µg/mL for DPPH; 127.7 µg/mL for ABTS).

The following diagram illustrates the typical experimental workflow for evaluating this compound's effects in animal models:

Experimental Workflow for this compound Evaluation in Preclinical Models

Therapeutic Applications and Implications

Neurodegenerative Disorders

This compound has demonstrated significant neuroprotective effects in models of LPS-induced memory impairment and global cerebral ischemia/reperfusion injury [4] [5]. In LPS-induced neuroinflammation, this compound (7.5-30 mg/kg, oral, 14 days) significantly improved performance in Morris water maze and passive avoidance tests, indicating enhanced cognitive function. These improvements were associated with reduced cerebral levels of TNF-α, IL-1β, MDA, and acetylcholinesterase activity, along with increased total thiol and SOD levels [4].

In cerebral I/R injury, this compound administration (7.5-30 mg/kg, i.p., 7 days) improved memory function in passive avoidance tests, reduced hippocampal levels of MDA and nitric oxide, and increased total thiol, SOD, and brain-derived neurotrophic factor (BDNF) levels [5]. These findings suggest potential applications in stroke recovery and neurodegenerative conditions like Alzheimer's disease.

Inflammatory Arthritis

In CFA-induced arthritis models, this compound (10-20 mg/kg, oral, 21 days) significantly reduced paw edema, arthritis scores, and pain responses while normalizing serum levels of oxidative stress markers and pro-inflammatory cytokines [1]. The efficacy was comparable to indomethacin, a standard anti-inflammatory drug, suggesting potential as a natural therapeutic agent for rheumatoid arthritis.

Pulmonary Inflammation and Injury

This compound demonstrated protective effects against LPS-induced systemic inflammation and lung injury [6]. Treatment with this compound (7.5-30 mg/kg, oral, 14 days) dose-dependently reduced inflammatory cell infiltration, decreased TNF-α, IL-1β, and MDA levels in serum and bronchoalveolar lavage fluid, while increasing total thiol content and catalase and SOD activities. Histopathological examination confirmed reduced lung tissue damage, suggesting potential applications in acute lung injury and inflammatory respiratory conditions.

Anti-cancer Applications

Beyond its antioxidant properties, this compound has demonstrated anti-cancer activity through multiple mechanisms. In human colorectal cancer models, this compound inhibited minichromosome maintenance (MCM) protein expression, induced G1 cell cycle arrest, and promoted apoptosis [3]. In glioblastoma, this compound suppressed VEGF-driven angiogenesis by downregulating VEGFR2 signaling through AKT/P70S6K and MAPK/ERK1/2 pathways [7]. These anti-angiogenic effects complement its direct antioxidant and anti-inflammatory activities in cancer prevention and treatment.

Conclusion and Future Research Directions

The accumulated evidence strongly supports this compound as a multifunctional natural compound with significant antioxidant, anti-inflammatory, and cytoprotective properties. Its ability to modulate both oxidative stress and inflammatory pathways through interconnected mechanisms makes it particularly attractive for therapeutic development. The consistent dose-dependent effects observed across various disease models, routes of administration, and treatment durations further strengthen its potential translational value.

Future research should focus on:

- Mechanistic Elucidation: Further detailed investigation of the molecular targets and signaling pathways affected by this compound

- Pharmacokinetic Optimization: Development of improved formulations to enhance bioavailability and tissue distribution

- Clinical Translation: Well-designed clinical trials to establish safety and efficacy in human subjects

- Therapeutic Combinations: Exploration of potential synergistic effects with established therapeutics

References

- 1. Evaluation of Antiarthritic and Antinociceptive Effects of this compound in... [pmc.ncbi.nlm.nih.gov]

- 2. Insights Into Their Antioxidant and Enzyme Inhibitory ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Sesquiterpene Isolated from <i>Juniperus ... [jcpjournal.org]

- 4. This compound supplementation ameliorates memory deficits by ... [pmc.ncbi.nlm.nih.gov]

- 5. Protective effects of this compound against transient global cerebral... [bmccomplementmedtherapies.biomedcentral.com]

- 6. This compound ameliorates lipopolysaccharide-induced systemic ... [pubmed.ncbi.nlm.nih.gov]

- 7. Downregulation of VEGFR2 signaling by this compound abrogates ... [spandidos-publications.com]

cedrol natural sources Juniperus species

Anticancer Mechanisms of Cedrol

This compound inhibits cancer cell growth through several key mechanisms, as outlined in the table below.

| Mechanism | Description | Experimental Evidence |

|---|---|---|

| Induces Apoptosis | Activates the mitochondrial intrinsic pathway by increasing pro-apoptotic protein BID and inhibiting anti-apoptotic proteins (Bcl-2, Bcl-XL). Activates caspase-9 and causes DNA fragmentation. [1] | Flow cytometry (Annexin V/7-AAD), DNA gel electrophoresis, Western blot for protein levels. [1] |

| Disrupts Lipid Rafts | Causes redistribution of cholesterol and sphingomyelin from cell membrane lipid rafts. This disrupts pro-survival signaling and increases production of pro-apoptotic ceramides. [1] | Combined treatment with lipid raft-disrupting agent methyl-β-cyclodextrin showed additive effects. [1] |

| Inhibits Pro-SurvivalSignaling | Reduces levels of phosphorylated AKT, ERK, and mTOR. Inhibits activity of NF-κB transcription factor. [1] | Western blot analysis of protein expression and phosphorylation. [1] |

| Targets DNA Replication | Inhibits Minichromosome Maintenance (MCM) proteins, particularly MCM7, which are essential for DNA replication and overexpressed in cancer. [2] | Western blot, in vivo xenograft models, histological analysis of tumor tissues. [2] |

| Generates Oxidative Stress | Inhibits membrane-bound NADPH oxidase 2 (Nox2) enzyme activity, altering redox balance in cancer cells. [1] | Specific enzyme activity assays. [1] |

The following diagram illustrates the primary anticancer pathways and cellular targets of this compound:

Overview of this compound's Anticancer Mechanisms

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

Cell Viability and Apoptosis Assays (In Vitro)

- Cell Lines: Human leukemia K562, colon cancer HT-29, lung cancer A549. [1] [2]

- Viability Assay: Cells treated with varying concentrations of this compound. Viability measured using water-soluble tetrazolium salt (WST) assay or similar (e.g., MTT). Absorbance read at 450nm. [2]

- Apoptosis Detection:

- Annexin V/7-AAD Staining: Cells stained and analyzed by flow cytometry to distinguish early/late apoptosis and necrosis. [1]

- DNA Fragmentation: Extract DNA from treated cells, run on agarose gel to visualize ~200 bp "ladder" pattern. [1]

- Cell Cycle Analysis: Cells fixed, stained with propidium iodide (PI), and analyzed by flow cytometry to determine sub-G1 population (apoptotic cells). [1]

- DAPI Staining: Fluorescent staining of nuclei to observe apoptotic morphology (chromatin condensation). Visualized by fluorescence microscopy. [2]

Analysis of Protein Expression and Signaling Pathways

- Western Blotting:

- Cell Lysis: Lyse this compound-treated and control cells in RIPA or Cytoskeletal buffer with protease/phosphatase inhibitors. [2]

- Protein Separation & Transfer: Separate proteins by SDS-PAGE, transfer to nitrocellulose membrane. [2]

- Antibody Incubation: Block membrane, incubate with primary antibodies (e.g., Bcl-2, pAKT, MCM7, caspase-9, PARP), then HRP-conjugated secondary antibodies. [1] [2]

- Detection: Visualize protein bands using enhanced chemiluminescence (ECL) detection system. [2]

In Vivo Anticancer Efficacy

- Xenograft Model:

- Animal Model: Athymic BALB/c-nu female mice. [2]

- Tumor Implantation: Subcutaneously inject HT-29 colon cancer cells (5 × 10⁶ cells) into mouse flank. [2]

- Drug Administration: When tumors palpable, administer this compound (e.g., 50 mg/kg) intravenously, multiple times per week for 2+ weeks. Use vehicle and standard drug (e.g., adriamycin) controls. [2]

- Endpoint Analysis: Measure tumor volume regularly, sacrifice mice, excise and weigh tumors. Process tumor tissue for histology and protein analysis (e.g., MCM7 expression). [2]

Natural Sources & Chemical Profile

This compound is a key component of cedarwood oil, primarily obtained from heartwood of trees in Juniperus and Cupressus genera. [3] [4]

| Species | Common Name | This compound Content (Typical Range) | Notes / Primary Use |

|---|---|---|---|

| Juniperus ashei | Texas Cedarwood | ~19% of oil [4] | Major commercial source ("Texas cedarwood oil"). [3] |

| Juniperus virginiana | Eastern Redcedar | ~15.8% of oil [4] | Major commercial source ("Virginia cedarwood oil"). [3] |

| Juniperus excelsa | Greek Juniper | 29.1% - 32.3% (leaf oil) [5] | Leaf oil; a major constituent. [5] |

| Juniperus californica | California Juniper | Up to 52% (heartwood oil) [3] | -- |

| Juniperus chinensis | Chinese Juniper | Up to 72.9% (heartwood oil) [3] | Source for anticancer studies. [2] |

- Chemical Data: this compound (CAS 77-53-2) is a tricyclic sesquiterpene alcohol with molecular formula C₁₅H₂₆O and molecular weight of 222.37 g/mol. [6] It is soluble in DMSO and ethanol but insoluble in water. [6]

Immunomodulatory and Other Therapeutic Activities

Beyond anticancer effects, this compound exhibits other bioactivities:

- Immunomodulation: this compound and juniper essential oils rich in this compound can modulate human neutrophil function. They induce a transient rise in intracellular calcium (Ca²⁺) but subsequently desensitize the cells to further stimulation by chemoattractants (e.g., N-formyl peptide), thereby inhibiting neutrophil chemotaxis. This suggests potential for developing anti-inflammatory agents. [7]

- Rheumatoid Arthritis (RA) Potential: this compound has been identified as a lead compound for developing JAK3 inhibitors. Structural derivatives of this compound have been synthesized that show potent and selective inhibition of JAK3 kinase, a key target in RA pathology, presenting a promising avenue for new anti-rheumatic drugs. [8]

Key Takeaways for Researchers

- Multifaceted Anticancer Action: this compound's ability to target multiple hallmarks of cancer (apoptosis evasion, sustained proliferation, genome instability) via lipid raft disruption and MCM protein inhibition makes it a promising candidate for combination therapies or as a chemosensitizer. [1] [2]

- Therapeutic Repurposing: Strong immunomodulatory data and potential in rheumatoid arthritis via JAK3 inhibition suggest this compound's utility could extend beyond oncology. [7] [8]

- Source Consideration: Variability in this compound content among Juniperus species indicates that selecting the correct source is critical for natural product isolation. J. excelsa leaf oil offers a high-cedrol alternative to traditional heartwood sources. [5]

References

- 1. Sesquiterpene Alcohol this compound Chemosensitizes Human ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Sesquiterpene Isolated from Juniperus chinensis ... [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of Juniperus Species of the United States for ... [juniper.oregonstate.edu]

- 4. Showing Compound this compound (FDB014697) [foodb.ca]

- 5. Essential Oil Composition and Bioactivity of Two Juniper ... [mdpi.com]

- 6. This compound - Natural Sesquiterpene with Bioactive Properties [apexbt.com]

- 7. Innate Immunomodulatory Activity of this compound, a Component of ... [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and activity screening of this compound ... [sciencedirect.com]

cedrol pharmacokinetics and pharmacodynamics

Pharmacokinetic Properties of Cedrol

While a complete ADME (Absorption, Distribution, Metabolism, Excretion) profile for this compound is not fully established, available data from formulation and interaction studies highlight key characteristics.

| Property | Key Findings | Notes / Quantitative Data |

|---|---|---|

| Solubility & Formulation | Poor aqueous solubility (21.88 mg/L at 25°C), lipophilic (logKow 4.67), volatile [1]. Nanoemulsions and creams significantly improve bioavailability [2] [1]. | In mice, the AUC0–t of a this compound nanoemulsion was 4-fold higher than an ointment [2]. A cream formulation increased skin retention AUC0–24 h by almost 3 times compared to an ethanol solution [1]. |

| Metabolism & Drug Interactions | Primarily metabolized by Cytochrome P450 (CYP) enzymes. Acts as a potent inhibitor of CYP2B6 and CYP3A4 [3]. | Inhibition constant (Ki) for CYP2B6: 0.9 μM (competitive inhibition). Ki for CYP3A4: 3.4 μM [3]. This indicates a potential for pharmacokinetic drug interactions. |

Pharmacodynamics: Mechanisms of Action & Key Findings

This compound exhibits multiple biological activities through diverse signaling pathways. The table below summarizes its core mechanisms and experimental findings.

| Pharmacological Area | Proposed Mechanism of Action | Key Experimental Findings |

|---|

| Anti-cancer Activity | • Induces mitochondrial intrinsic apoptosis pathway. • Disrupts cell membrane lipid rafts. • Inhibits pro-survival signaling (pAKT, pERK, pmTOR, NF-κB) [4]. | • GI50 in K562 (leukemia) and HT-29 (colon cancer) cells: ~180 μM [4]. • In RBCs, induced hemolysis and eryptosis (programmed cell death) via Ca2+ overload and NOS/CK1α signaling [5]. | | Anti-inflammatory & Analgesic Activity | • Reduces pro-inflammatory cytokines (TNF-α, IL-1β). • Increases anti-inflammatory cytokine (IL-10) [4] [6]. • Polymorphism (crystal form) affects activity [7]. | • In LPS-induced rat model, this compound (30 mg/kg) reduced TNF-α, IL-1β and oxidative stress markers, increasing antioxidant enzymes (CAT, SOD) [6]. • Crystal Form I showed the best analgesic and anti-inflammatory activity in mice [7]. | | Hair Growth Promotion | • Acts as a platelet-activating factor (PAF) receptor antagonist, potentially increasing blood flow to hair follicles [2] [1]. | • In C57BL/6 mice, nanoemulsion (50 mg/mL) led to more robust hair growth than minoxidil [2]. • this compound cream kept 83% of follicles in the anagen (growth) phase vs. catagen in control groups [1]. | | Activity Against Muscle Atrophy | • this compound derivative inhibits myostatin transcription via Ca2+-CaMK-FoxO3a signaling pathway, potentially through olfactory receptor MOR23 [8] [9]. | The derivative was more effective than this compound itself in reducing transcript levels of myostatin and MuRF1 in mouse muscle [8]. |

Detailed Experimental Protocols

For researchers aiming to replicate key findings, here are summaries of critical methodologies from the literature.

Protocol for Assessing Anti-cancer Activity via Lipid Raft Disruption

This methodology is used to investigate this compound's chemosensitization effect [4].

- Cell Lines: Human chronic myeloid leukemia cell line K562 and human colon adenocarcinoma cell line HT-29.

- Treatment: Cells are treated with this compound (e.g., at concentrations of 100 μM and 200 μM) for 24-48 hours. A combination with methyl-β-cyclodextrin (MβCD), a known lipid raft-disrupting agent, can be used to test for additive effects.

- Apoptosis Assay: Analyze apoptosis using flow cytometry with Annexin V/7-AAD double staining. This compound treatment should show a concentration-dependent increase in Annexin V-positive cells.

- Protein Analysis: Perform Western blotting to detect changes in key apoptotic proteins. Expected results include activation of pro-apoptotic BID and caspase-9, and decreased levels of anti-apoptotic Bcl-2, Bcl-XL, and XIAP. Inhibition of pAKT, pERK, and pmTOR should also be confirmed.

- Lipid Raft Analysis: Assess lipid raft integrity by measuring the redistribution of cholesterol and sphingomyelin from membrane fractions.

Protocol for In Vivo Anti-inflammatory Activity

This method evaluates this compound's efficacy in a systemic inflammation model [6].

- Animals: Male rats (e.g., n=40, randomized into 5 groups).

- Dosing:

- This compound Pre-treatment: Administer this compound (e.g., 7.5, 15, and 30 mg/kg) orally once daily for 1-2 weeks.

- LPS Challenge: Induce inflammation with intraperitoneal injection of LPS (1 mg/kg) for the final 7 days of the study.

- Sample Collection: Collect blood, bronchoalveolar lavage fluid (BALF), and lung tissue at endpoint.

- Key Measurements:

- Systemic Inflammation: Serum levels of TNF-α, IL-1β, and oxidative stress markers (MDA, thiol content, CAT, SOD activity).

- Lung Injury: Total and differential WBC counts in BALF, lung histopathology, and oxidative stress markers in lung tissue.

Protocol for Evaluating Hair Growth Promotion

This procedure assesses the efficacy of topical this compound formulations [2] [1].

- Animals: C57BL/6 mice in the telogen phase of the hair cycle.

- Depilation: Shave and depilate the dorsal skin of the mice.

- Formulation & Dosing:

- Apply test formulations (e.g., this compound nanoemulsion at 50 mg/mL, this compound cream 5% w/w) topically to the depilated area daily.

- Include control groups (vehicle, 2% minoxidil).

- Evaluation:

- Macroscopic: Document hair growth daily with digital photography. Record the time for skin to turn dark gray (indicating onset of anagen).

- Microscopic: Perform histological analysis of skin sections to determine the hair follicle cycle stage (anagen vs. catagen).

- Biophysical: Measure hair length and weight at the end of the study.

Signaling Pathways of this compound

The diagram below illustrates the key molecular mechanisms through which this compound and its derivative exert their documented pharmacodynamic effects.

This diagram summarizes the core signaling pathways through which this compound exerts its anti-cancer, anti-inflammatory, and anti-atrophy effects, including key steps like lipid raft disruption, calcium influx, and receptor-mediated signaling.

Conclusion

References

- 1. Hair growth promotion effect of this compound cream and its ... [pubs.rsc.org]

- 2. Hair Growth Promoting Activity of this compound Nanoemulsion in ... [mdpi.com]

- 3. Inhibitory effects of this compound, β-cedrene, and thujopsene on ... [pubmed.ncbi.nlm.nih.gov]

- 4. Sesquiterpene Alcohol this compound Chemosensitizes Human ... [pmc.ncbi.nlm.nih.gov]

- 5. Stimulation of Calcium/NOS/CK1α Signaling by this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound ameliorates lipopolysaccharide-induced systemic ... [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and analgesic activity based on ... [sciencedirect.com]

- 8. This compound derivative attenuates muscle atrophy through ... [pubmed.ncbi.nlm.nih.gov]

- 9. This compound derivative attenuates muscle atrophy through ... [sciencedirect.com]

Comprehensive Technical Guide: Cedrol as a Natural Lipid Raft-Disrupting Agent and Its Anticancer Mechanisms

Introduction to Cedrol and Lipid Raft Biology

This compound is a natural sesquiterpene alcohol found predominantly in the essential oil of conifers, especially cedar wood (Juniperus virginiana), that has recently emerged as a promising lipid raft-disrupting agent with significant chemosensitization potential. Lipid rafts are specialized membrane microdomains (10-200 nm in size) characterized by their high concentrations of cholesterol and sphingolipids, which serve as crucial organizing centers for cellular signaling platforms. These membrane domains play pivotal roles in transducing various signaling events related to cell proliferation, survival, and death by compartmentalizing receptors and signaling molecules, thereby facilitating efficient molecular interactions. The ability of this compound to selectively target and disrupt these signaling platforms represents a novel approach to cancer therapy, particularly for overcoming treatment resistance that often limits conventional chemotherapeutic strategies [1] [2].

The significance of this compound's mechanism lies in its capacity to modulate membrane fluidity and composition, thereby interfering with pro-survival signaling pathways that are frequently hyperactive in cancer cells. Unlike many targeted therapies that focus on single signaling molecules, this compound's membrane-targeting approach potentially affects multiple oncogenic pathways simultaneously, making it an attractive candidate for combination therapies. Research indicates that this compound exerts its growth inhibitory effects primarily through the redistribution of key lipid components from membrane rafts, leading to the activation of intrinsic apoptotic pathways and suppression of survival signals in various human cancer cell lines, including leukemia and colon carcinoma models [1] [3].

Comprehensive Mechanism of this compound-Induced Lipid Raft Disruption

Primary Effects on Membrane Lipid Composition

Cholesterol and Sphingomyelin Redistribution: this compound treatment causes significant redistribution of both cholesterol and sphingomyelin contents from membrane lipid rafts, fundamentally altering the structural integrity of these signaling platforms. This effect was confirmed through combination studies with methyl-β-cyclodextrin (MβCD), a known lipid raft-disrupting agent, where this compound demonstrated a combined additive effect, synergistically enhancing membrane disruption [1].

Ceramide Production: The disruption of lipid rafts by this compound leads to increased production of ceramides, sphingolipid messengers that initiate apoptotic functions upon activation. This ceramide generation occurs through the hydrolytic breakdown of sphingomyelin, fundamentally changing the lipid raft composition from cholesterol-enriched "chol-rafts" that promote survival to ceramide-enriched "cer-rafts" that facilitate apoptosis [1] [2].

NADPH Oxidase Inhibition: this compound-mediated lipid raft destabilization results in the inhibition of membrane-bound NADPH oxidase 2 (Nox2) enzyme activity. This enzyme, located in lipid raft regions, has been associated with growth promotion in cancer cells through the generation of reactive oxygen species (ROS) that activate various pro-survival transcription factors, including NF-κB [1].

Impact on Key Signaling Pathways

Table 1: this compound's Effects on Critical Signaling Pathways in Cancer Cells

| Pathway Component | Effect of this compound | Functional Consequence |

|---|---|---|

| PI3K/AKT Pathway | Inhibition of pAKT | Reduced cell survival & proliferation |

| MAPK/ERK Pathway | Inhibition of pERK | Decreased growth signaling |

| mTOR Signaling | Inhibition of pmTOR | Reduced protein synthesis & growth |

| NF-κB Pathway | Reduced nuclear p65 | Downregulation of survival genes |

| Bcl-2 Family | Downregulation of Bcl-2/Bcl-XL | Promoted mitochondrial apoptosis |

| IAP Family | Inhibition of XIAP | Enhanced caspase activation |

The downstream signaling consequences of this compound-induced lipid raft disruption are extensive and collectively promote a pro-apoptotic cellular environment. By inhibiting the PI3K/AKT/mTOR axis, this compound interferes with one of the most frequently activated pro-survival pathways in cancer. Simultaneously, suppression of ERK signaling further dampens proliferative signals, while the reduction in NF-κB activity decreases the expression of anti-apoptotic genes. The net effect is a coordinated reprogramming of the cellular signaling landscape from pro-survival to pro-death, effectively lowering the threshold for apoptosis induction [1] [3].

Quantitative Assessment of this compound's Anticancer Activity

Growth Inhibitory and Apoptosis-Inducing Effects

Table 2: Quantitative Assessment of this compound's Anticancer Effects Across Cell Lines

| Cell Line | Cancer Type | GI₅₀ (μM) | Apoptosis Induction | Necrosis Induction |

|---|---|---|---|---|

| K562 | Chronic Myelogenous Leukemia | 179.5 μM | Significant (Annexin V+) | 2-5.1% (dose-dependent) |

| HT-29 | Colon Cancer | 185.5 μM | Significant | Not Specified |

| A549 | Lung Cancer | Previously Reported | Mitochondrial Pathway | Not Specified |

| Multiple | Various Cancers | Dose-Dependent | Caspase-9 Dependent | Minimal |

The growth inhibitory concentrations (GI₅₀) demonstrate this compound's potency against susceptible cancer cell lines, with human leukemia K562 and colon cancer HT-29 cells showing particular sensitivity. Flow cytometry analyses using annexin V/7-AAD double staining confirmed that this compound treatment causes significant apoptosis induction, with early apoptotic markers evident through DNA fragmentation patterns approximating 200 bp fragments on agarose gel electrophoresis. Cell cycle analysis further revealed dose-dependent accumulation of cells in the sub-G1 phase (5% at 100 μM and 18.4% at 200 μM), consistent with apoptotic DNA degradation. Notably, this compound induced only minimal necrosis (2% at 100 μM and 5.1% at 200 μM), indicating that programmed cell death rather than accidental necrosis is the primary mechanism of cell killing [1] [3].

Effects on Apoptotic and Survival Protein Expression

Table 3: this compound-Induced Changes in Key Apoptotic Regulators

| Protein Category | Specific Proteins | Expression Change | Functional Impact |

|---|---|---|---|

| Pro-Apoptotic Activators | BID | Activated | Initiates mitochondrial apoptosis |

| Anti-Apoptotic Bcl-2 | Bcl-2, Bcl-XL | Downregulated | Releases inhibition of apoptosis |

| Inhibitor of Apoptosis | XIAP | Inhibited | Enhances caspase activity |

| Executioner Caspases | Caspase-9 | Activated | Mitochondrial intrinsic pathway |

| Survival Pathway Kinases | pAKT, pERK, pmTOR | Inhibited | Reduces pro-survival signaling |

The protein expression changes induced by this compound create a cellular environment permissive for apoptosis execution. The activation of BID, a key pro-apoptotic Bcl-2 family member, serves as an important initiator of the mitochondrial apoptotic pathway. Concurrently, the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL removes critical barriers to apoptosis, while XIAP inhibition relieves suppression of caspase activity. The central role of caspase-9 activation specifically confirms engagement of the mitochondrial intrinsic apoptosis pathway rather than the death receptor-mediated extrinsic pathway. These molecular events collectively demonstrate this compound's ability to orchestrate a comprehensive pro-apoptotic program through multiple coordinated mechanisms [1].

Experimental Protocols for Assessing this compound Activity

Cell Viability and Apoptosis Assays

Cell Viability Assessment: The anti-proliferative effects of this compound are typically evaluated using standardized viability assays such as MTT or WST-1. Cells are seeded in 96-well plates at appropriate densities (e.g., 5-10 × 10³ cells/well) and treated with increasing concentrations of this compound (typically ranging from 0-200 μM) for 24-72 hours. Following incubation, viability reagents are added according to manufacturer protocols, and absorbance measurements are taken using a plate reader. GI₅₀ values (concentration causing 50% growth inhibition) are calculated using non-linear regression analysis of dose-response curves, with each condition performed in at least triplicate replicates for statistical validity [1].

Apoptosis Detection via Flow Cytometry: For quantitative assessment of apoptosis, the annexin V/7-AAD staining protocol is recommended. Following this compound treatment, cells are collected, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and 7-AAD are added according to manufacturer instructions, followed by incubation in darkness for 15-20 minutes. Samples are then analyzed using a flow cytometer, with a minimum of 10,000 events recorded per condition. Annexin V-positive/7-AAD-negative cells represent early apoptotic populations, while double-positive cells indicate late apoptosis or necrosis. This method provides quantitative apoptotic indices and distinguishes apoptosis from necrotic cell death [1].

DNA Fragmentation Analysis: The characteristic oligonucleosomal fragmentation of DNA during apoptosis can be detected through agarose gel electrophoresis. After this compound treatment, cells are lysed and DNA is extracted using phenol-chloroform extraction or commercial kits. Extracted DNA is then separated on a 1.5-2.0% agarose gel containing ethidium bromide, and the characteristic ~200 bp DNA ladder is visualized under UV illumination. This method serves as a biochemical confirmation of apoptosis complementary to flow cytometric analyses [1].

Lipid Raft Disruption Assessment Methods

Cholesterol Redistribution Assays: The redistribution of cholesterol from membrane lipid rafts can be visualized using fluorescent cholesterol analogs such as NBD-cholesterol or filipin staining. For quantitative assessment, cholesterol oxidase sensitivity assays can be employed, as cholesterol in lipid rafts is typically inaccessible to this enzyme until raft disruption occurs. Additionally, detergent-resistant membrane fractionation followed by cholesterol quantification provides a biochemical measure of raft cholesterol content. These techniques collectively demonstrate this compound's effect on membrane cholesterol organization [1] [2].

Sphingomyelin and Ceramide Analysis: The redistribution of sphingomyelin and subsequent ceramide generation can be quantified using thin-layer chromatography (TLC) or mass spectrometry-based lipidomics. Following this compound treatment, lipids are extracted using chloroform-methanol mixtures, separated by TLC, and visualized with appropriate staining. For enhanced sensitivity and specificity, liquid chromatography-mass spectrometry (LC-MS/MS) provides absolute quantification of specific sphingolipid species, allowing precise measurement of the ceramide/sphingomyelin ratio shifts following this compound exposure [1] [4].

Functional Lipid Raft Assessment: The functional integrity of lipid rafts can be evaluated through caveolin-1 localization studies using immunofluorescence microscopy or detergent-resistant membrane fractionation in sucrose density gradients. Additionally, the redistribution of raft-associated proteins such as flotillins or specific signaling receptors (e.g., EGFR) from raft to non-raft fractions provides indirect evidence of raft disruption. These approaches validate the functional consequences of this compound-induced lipid alterations on membrane protein organization [1] [2].

Signaling Pathway Integration and Visualization

The molecular mechanisms of this compound's lipid raft disruption and its downstream effects on signaling pathways and apoptotic execution can be integrated into a comprehensive visual representation. The following diagram illustrates these coordinated mechanisms:

This compound disrupts lipid rafts, triggering mitochondrial apoptosis through multiple coordinated pathways.

The diagram illustrates how this compound's primary action on membrane lipid rafts initiates a cascade of molecular events that collectively promote apoptotic cell death. The disruption of cholesterol and sphingomyelin organization leads to two major consequences: first, the inhibition of pro-survival signaling through PI3K/AKT, ERK, and NF-κB pathways; and second, the activation of pro-apoptotic signaling through ceramide generation and BID activation. These parallel processes converge on the mitochondrial apoptotic pathway, resulting in caspase-9 activation and execution of programmed cell death. The visual representation highlights the multi-target nature of this compound's mechanism, explaining its efficacy in sensitizing cancer cells to apoptosis [1] [3] [2].

Therapeutic Implications and Research Applications

Chemosensitization Potential and Combination Strategies

The lipid raft-disrupting properties of this compound present compelling opportunities for developing novel combination therapies aimed at overcoming chemoresistance. Research indicates that this compound can be classified as a natural chemosensitizer that may enhance the efficacy of conventional chemotherapeutic agents. This potential stems from its ability to modulate multiple resistance mechanisms simultaneously, including the suppression of anti-apoptotic proteins, inhibition of pro-survival signaling pathways, and alteration of membrane properties that may affect drug uptake and retention. The multi-target mechanism addresses the heterogeneity and adaptive capacity of cancer cells that often limit single-target approaches [1] [3].

Previous studies with other natural compounds provide precedents for this approach. Resveratrol, for example, has demonstrated chemosensitization effects in various cancers including lung cancer, prostate cancer, multiple myeloma, and acute myeloid leukemia when combined with chemotherapeutic agents like 5-fluorouracil, doxorubicin, paclitaxel, cisplatin, and vincristine. The observed enhancements in efficacy were mediated through modulation of multiple signaling pathways including drug transporters, cell proliferation and survival pathways, and specific signaling cascades involving NF-κB and STAT-3. Similarly, this compound's comprehensive effects on lipid raft organization and downstream signaling position it as a promising candidate for similar combination therapy strategies [1] [3].

Research Applications and Future Directions

Mechanistic Studies of Lipid Raft Biology: this compound serves as a valuable experimental tool for investigating lipid raft structure and function in various cellular contexts. Its defined mechanism of cholesterol and sphingomyelin redistribution provides researchers with a specific chemical intervention for probing raft-dependent processes beyond cancer biology, including immune signaling, viral entry mechanisms, and membrane trafficking events. The ability to selectively disrupt these membrane microdomains enables functional validation of raft-associated processes in diverse physiological and pathophysiological contexts [1].

Drug Development Considerations: For translational development, several pharmacological properties require further investigation, including this compound's bioavailability, tissue distribution, metabolism, and potential off-target effects. The analgesic and anti-inflammatory effects observed in mouse models (e.g., reduction of pro-inflammatory cytokines TNF-α and IL-1β with compensatory activation of anti-inflammatory IL-10 in LPS-induced inflammation models) suggest potential additional benefits but also indicate the need to understand its full spectrum of biological activities. Structure-activity relationship studies may help identify optimized derivatives with improved potency and selectivity profiles [1] [3].

Biomarker Development and Patient Stratification: The dependence on lipid raft integrity for this compound's mechanism suggests potential biomarkers for identifying responsive tumors. Evaluation of membrane composition, particularly cholesterol content and specific lipid raft protein expression patterns (e.g., caveolin-1, flotillins), may help predict sensitivity. Additionally, assessment of signaling pathway activation status in the PI3K/AKT, ERK, and NF-κB pathways could provide complementary biomarkers for patient selection in potential clinical applications [1] [2].

Conclusion and Future Perspectives

This compound represents a promising natural product scaffold with a novel mechanism of action centered on lipid raft disruption. Its ability to redistribute cholesterol and sphingomyelin from membrane microdomains initiates a cascade of molecular events that ultimately promote apoptosis through the mitochondrial intrinsic pathway while simultaneously inhibiting multiple pro-survival signaling networks. The comprehensive nature of this mechanism, targeting both membrane structure and multiple signaling pathways, offers distinct advantages for overcoming the heterogeneity and adaptive resistance that often limit targeted therapies.

References

- 1. Sesquiterpene Alcohol this compound Chemosensitizes Human ... [pmc.ncbi.nlm.nih.gov]

- 2. Dissecting lipid raft facilitated cell signaling pathways in ... [sciencedirect.com]

- 3. Sesquiterpene Alcohol this compound Chemosensitizes Human ... [frontiersin.org]

- 4. Reprogrammed Lipid Metabolism and the Lipid-Associated ... [mdpi.com]

Cedrol-Induced Apoptosis: Mechanisms & Experimental Guide

Core Apoptotic Signaling Pathways Induced by Cedrol

This compound, a natural sesquiterpene alcohol, triggers apoptosis in cancer cells through multiple interconnected signaling pathways. The following diagram illustrates the core mechanisms and their relationships:

This compound induces apoptosis through multiple interconnected pathways including lipid raft disruption, mitochondrial intrinsic pathway, PI3K/Akt inhibition, and ROS-mediated DNA damage.

Quantitative Data on this compound's Anticancer Effects

Table 1: this compound Efficacy Across Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (μM) | Key Apoptotic Markers | Primary Pathway | Reference |

|---|---|---|---|---|---|

| K562 | Human leukemia | 179.5 | ↑BID, ↓Bcl-2, ↓Bcl-XL, ↓XIAP, ↑caspase-9 | Lipid raft destabilization | [1] [2] |

| HT-29 | Human colon cancer | 185.5 | ↑BID, ↓Bcl-2, ↓Bcl-XL, ↓XIAP, ↑caspase-9 | Lipid raft destabilization | [1] [3] |

| A549 | Non-small cell lung cancer | ~200* | ↓p-PI3K, ↓p-Akt, ↓MTP, ↑ROS, ↑LC3B | PI3K/Akt inhibition & autophagy | [4] [5] |

| Glioblastoma cells | Brain cancer | Not specified | ↑Bax, ↓Bcl-2, ↑caspase-8, ↑caspase-9, DNA damage | Extrinsic & intrinsic apoptosis | [6] |

Note: *Value estimated from graphical data; GI₅₀ = concentration causing 50% growth inhibition

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Dosing Regimen | Treatment Duration | Tumor Growth Inhibition | Toxicity Observations | Reference |

|---|---|---|---|---|---|

| HT-29 colorectal xenograft | 50 mg/kg, i.v., 3×/week | 14 days | Significant reduction | No apparent weight loss | [3] |

| Glioblastoma xenograft | Not specified | Not specified | Significant suppression | Low or no short/long-term toxicity | [6] |

| Glioblastoma orthotopic | Not specified | Not specified | Significant suppression | Low or no short/long-term toxicity | [6] |

Detailed Experimental Protocols

Apoptosis Detection via Flow Cytometry

Annexin V/7-AAD Double Staining [1] [3]

- Cell Preparation: Seed K562 or HT-29 cells at 2×10⁵ cells/mL in 6-well plates. Treat with this compound (100-200 μM) for 24-48 hours.

- Staining Protocol: Harvest cells by trypsinization, wash with cold PBS. Resuspend 1×10⁵ cells in 100 μL 1× binding buffer. Add 5 μL Annexin V-FITC and 5 μL 7-AAD. Incubate 15 minutes in dark at room temperature.

- Analysis: Add 400 μL 1× binding buffer, analyze within 1 hour using flow cytometry with 488 nm excitation. Measure FITC emission at 530 nm and 7-AAD at 650 nm.

- Interpretation: Viable cells: Annexin V⁻/7-AAD⁻; Early apoptotic: Annexin V⁺/7-AAD⁻; Late apoptotic: Annexin V⁺/7-AAD⁺; Necrotic: Annexin V⁻/7-AAD⁺.

Mitochondrial Membrane Potential (ΔΨm) Assessment

- Procedure: Treat A549 cells with this compound (25-200 μM) for 24 hours. Incubate with 2 μM JC-1 dye at 37°C for 20 minutes.

- Analysis: Analyze by flow cytometry or fluorescence microscopy. Monitor shift from red fluorescence (JC-1 aggregates, high ΔΨm) to green fluorescence (JC-1 monomers, low ΔΨm).

- Quantification: Calculate red/green fluorescence ratio. Decreased ratio indicates mitochondrial depolarization.